N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic small molecule featuring a tetrazole core linked to a methyl group and an acetamide moiety substituted with a p-tolyloxy aryl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and role in bioisosteric replacements, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13-7-9-15(10-8-13)24-12-17(23)18-11-16-19-20-21-22(16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXHJOYTKTXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the p-Tolyloxyacetamide Moiety: This step involves the reaction of p-toluidine with chloroacetic acid to form p-tolyloxyacetic acid, which is then converted to the corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with the tetrazole derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
Oxadiazole Derivatives ()
Compounds such as N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12d) replace the tetrazole with a 1,2,4-oxadiazole ring. Key differences include:
- Synthesis : Prepared via triethylamine-mediated coupling, yielding high purity (HPLC: 99.9%) and distinct melting points (113.7–115.5°C for 12d vs. unlisted for the target compound) .
- Isomerism : 12d shows multiple isomers in NMR (rotamers), suggesting conformational flexibility absent in the rigid tetrazole-based target compound .
Benzimidazole-Triazole Hybrids ()
Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature benzimidazole and triazole moieties. Differences include:
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole linkages, contrasting with the target’s straightforward amide coupling.
- Bioactivity : Docking studies suggest 9c binds to enzyme active sites (e.g., α-glucosidase) via halogen (Br) interactions, a feature absent in the target compound .
Tetrazole-Based Analogues
Sulfur-Containing Derivatives ()
- 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide () : Replaces the acetamide’s oxygen with a thioether, increasing hydrophobicity (logP) and altering metabolic stability.
- N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide () : Smaller molecular weight (249.29 g/mol vs. ~339.37 g/mol estimated for the target) and methyl-substituted tetrazole may reduce steric hindrance in target binding .
Tetrazole-Acetamide Hybrids ()
Compounds like 4a (N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide) feature bulky substituents (e.g., trimethylpentan-2-yl), which could enhance selectivity but reduce solubility compared to the target’s simpler p-tolyloxy group .
Physicochemical and Pharmacological Data Comparison
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